

Preclinical Profile of INCB13739 in Rodent Models of Obesity: A Technical Overview

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Compound of Interest

Compound Name: INCB13739

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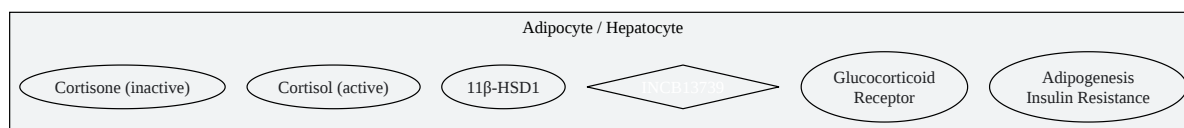
Introduction

INCB13739 is a potent and selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol within key metabolic tissues such as the liver and adipose tissue, 11 β -HSD1 amplifies local glucocorticoid action. Elevated 11 β -HSD1 activity in adipose tissue is associated with obesity and metabolic syndrome. Consequently, inhibition of this enzyme presents a promising therapeutic strategy for the treatment of these conditions. Preclinical studies in rodent models of obesity are fundamental to elucidating the therapeutic potential and mechanism of action of 11 β -HSD1 inhibitors like **INCB13739**. This technical guide synthesizes the available information on the preclinical evaluation of **INCB13739** in rodent models of obesity, focusing on its mechanism of action, experimental protocols, and effects on key metabolic parameters.

Mechanism of Action

INCB13739 exerts its pharmacological effects by specifically inhibiting the 11 β -HSD1 enzyme. This inhibition reduces the intracellular conversion of cortisone to cortisol in target tissues. The resulting decrease in local cortisol concentrations is hypothesized to lead to a range of beneficial metabolic effects, including a reduction in adiposity, an increase in insulin sensitivity, and an overall improvement in the metabolic profile. The rationale for this approach is supported by studies on genetically modified rodents; mice with an over-expression of 11 β -

HSD1 in adipose tissue exhibit a phenotype of metabolic syndrome, while 11 β -HSD1 knockout mice are resistant to diet-induced obesity.[1][2]



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References

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